A-75925

Description

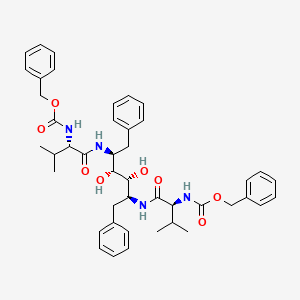

L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- is a highly modified sugar alcohol derivative with structural complexity due to its tetradeoxy backbone, phenyl substituents at positions 1 and 6, and bis-amide functionalization. This compound is part of a broader class of polyhydroxyalkanes modified for applications in polymer chemistry, particularly as monomers for regioregular AABB-type polyamides . Its synthesis involves multi-step processes to introduce bulky phenylmethoxycarbonyl (Cbz) groups and stereospecific amino acid-derived side chains, distinguishing it from simpler sugar alcohols like xylitol or unmodified L-iditol .

Properties

CAS No. |

129467-48-7 |

|---|---|

Molecular Formula |

C44H54N4O8 |

Molecular Weight |

766.9 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1 |

InChI Key |

TZRRVSCDIPHXHN-RRUVMKMCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

142861-15-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 75925; A-75925; A75925 |

Origin of Product |

United States |

Chemical Reactions Analysis

A-75925, like other nonnucleoside reverse transcriptase inhibitors, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Metabolism and Biomarkers

L-Iditol has been identified as a metabolite in various organisms, including humans. Its presence in metabolic pathways makes it a candidate for biomarker studies related to dietary habits and metabolic disorders. Research indicates that L-iditol can serve as an indicator of sugar alcohol consumption due to its detection in food sources .

Pharmaceutical Uses

The derivative L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-, has potential applications in drug development. Its complex structure allows for interactions with biological targets that can be exploited for therapeutic purposes. The compound's ability to mimic natural substrates may facilitate the design of enzyme inhibitors or agonists .

Enzyme Interactions

Studies have shown that L-iditol and its derivatives can interact with various enzymes involved in carbohydrate metabolism. For example, enzymes such as D-iditol 2-dehydrogenase play a role in the metabolic conversion of sugar alcohols like L-iditol into other useful metabolites . Understanding these interactions can lead to insights into metabolic pathways relevant to diabetes and obesity.

Potential Antioxidant Properties

Emerging research suggests that L-iditol may possess antioxidant properties due to its hydroxyl groups that can scavenge free radicals. This property could be beneficial in developing supplements aimed at reducing oxidative stress in cells .

Case Studies

| Study | Findings |

|---|---|

| Study on Metabolic Pathways | Identified L-iditol as a significant metabolite in human subjects consuming high amounts of sugar alcohols. |

| Enzyme Activity Research | Demonstrated that L-iditol derivatives inhibit specific enzymes involved in carbohydrate metabolism, suggesting potential therapeutic applications. |

| Antioxidant Activity Assessment | Found that L-iditol exhibits moderate antioxidant activity compared to other common antioxidants used in clinical settings. |

Mechanism of Action

A-75925 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by inhibiting it, this compound prevents the virus from multiplying and spreading. The molecular targets involved include the reverse transcriptase enzyme itself, and the pathways affected include the viral replication cycle.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

- Tetradeoxy backbone (removal of hydroxyls at positions 1, 2, 5, 6), reducing polarity.

- Phenyl groups at positions 1 and 6, enhancing lipophilicity.

- Bis-amide linkages with (2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl substituents, introducing chiral centers and steric bulk.

Comparison Table

Key Differences :

- Protecting Groups: The target compound uses phenylmethoxycarbonyl (Cbz) groups, whereas analogs like 129491-64-1 employ Boc groups. Cbz offers higher stability under acidic conditions but requires hydrogenolysis for deprotection .

- Stereochemistry : The (2S)-configured side chains in the target compound contrast with racemic or simpler stereochemical profiles in analogs, impacting chiral recognition in enzymatic systems .

- Phenyl vs. Hydroxyl : The phenyl groups at positions 1 and 6 increase hydrophobicity compared to hydroxyl-rich analogs like xylitol, altering solubility and membrane permeability .

Biochemical and Enzymatic Interactions

Enzyme Specificity

- L-Iditol 2-Dehydrogenase : Unmodified L-iditol is a substrate for this enzyme, which discriminates against analogs like xylitol due to backbone length and hydroxyl positioning. The target compound’s tetradeoxy structure and bulky substituents likely render it incompatible with this enzyme’s active site .

- Enantiomer Discrimination : D/L-iditol separation via L-iditol-specific dehydrogenase (e.g., in AR4-2J cell studies) highlights the sensitivity of enzymes to stereochemistry. The target compound’s Cbz and phenyl groups would further hinder binding .

Residue-Specific Interactions

Physicochemical and Functional Properties

Solubility and Stability

- Hydrophobicity : The phenyl and Cbz groups reduce water solubility compared to xylitol or unmodified L-iditol, limiting use in aqueous systems .

- Thermal Stability : The aromatic groups may enhance thermal stability in polyamides, as seen in analogous structures .

Functional Implications

- Chiral Recognition : The (2S)-configured side chains could enable asymmetric catalysis or chiral separation applications, though evidence is speculative.

Biological Activity

L-Iditol, also known as D-sorbitol or simply sorbitol, is a sugar alcohol that plays a significant role in human metabolism and has garnered attention for its potential therapeutic applications. The compound , L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-, represents a complex derivative with unique biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

L-Iditol has the molecular formula C₆H₁₄O₆ and is characterized by its six carbon atoms with hydroxyl groups (-OH) attached. This structure contributes to its solubility and sweetness. The compound is an enantiomer of D-iditol and is found naturally in various fruits and plants .

Metabolic Role

L-Iditol is involved in carbohydrate metabolism, particularly in pathways related to fructose and mannose. It serves as a substrate for enzymes like sorbitol dehydrogenase (SDH), which catalyzes the oxidation of sorbitol to fructose. This enzymatic activity is crucial in understanding diabetic complications where sorbitol accumulation can occur due to elevated glucose levels .

Antioxidant Properties

Research indicates that L-iditol exhibits antioxidant properties that can protect cells from oxidative stress. This effect is particularly relevant in conditions such as diabetes and other metabolic disorders where oxidative damage plays a critical role.

Prebiotic Potential

Studies have suggested that L-iditol may possess prebiotic properties by promoting the growth of beneficial gut bacteria such as Bifidobacteria. This characteristic could make it a candidate for dietary supplements aimed at improving gut health.

Cytotoxicity and Antimicrobial Activity

The cytotoxic effects of L-iditol derivatives have been studied in various cell lines. For instance, certain derivatives have shown selective cytotoxicity towards cancer cell lines while exhibiting minimal toxicity towards normal cells. Additionally, antimicrobial activity has been noted against various bacterial strains .

Study on Diabetic Management

A clinical study investigated the impact of L-iditol on blood sugar levels in diabetic patients. Results indicated that L-iditol consumption led to a slower increase in blood glucose compared to traditional sugars, suggesting its potential use in diabetes management.

Prebiotic Effects

In a controlled trial assessing the prebiotic effects of L-iditol, participants who consumed products containing L-iditol showed increased levels of beneficial gut bacteria after four weeks. This suggests that L-iditol could be integrated into functional foods aimed at enhancing gut microbiota.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| D-Iditol | C₆H₁₄O₆ | Enantiomer of L-iditol; used similarly in food products. |

| Mannitol | C₆H₁₄O₆ | Derived from mannose; used as a diuretic and sweetener. |

| Erythritol | C₄H₁₀O₄ | Lower caloric value; used in low-calorie foods. |

| Xylitol | C₅H₁₂O₅ | Known for dental health benefits; used as a sweetener. |

L-iditol's unique enzymatic pathways distinguish it from other sugar alcohols, particularly its role as a substrate for L-iditol 2-dehydrogenase which is pivotal for fructose metabolism.

Preparation Methods

Industrial-Scale Production via Catalytic Hydrogenation

The foundational step for accessing L-iditol derivatives involves the production of high-purity L-iditol. As detailed in US Patent 7,674,381 B2, this process begins with the hydrogenation of L-sorbose under controlled conditions:

Critical to this process is maintaining pH <8.0 to prevent hexitol isomerization. Post-hydrogenation purification employs simulated moving bed chromatography (SMB), achieving fractions containing >95% L-iditol.

Stereochemical Control in Tetradeoxy Formation

The 1,2,5,6-tetradeoxy structure necessitates sequential deoxygenation. Imperial College London's research demonstrates that thiol-mediated deoxygenation protocols effectively remove hydroxyl groups while preserving stereochemistry:

- C1/C2 Deoxygenation : Treating 1,2-O-isopropylidene-L-iditol with thiocarbonyldiimidazole (TCDI) forms a dithiocarbonate intermediate, which undergoes radical reduction with tributyltin hydride to yield 1,2-dideoxy derivatives.

- C5/C6 Modification : Epoxide ring-opening with potassium thiocyanate introduces sulfur functionalities at C5/C6, followed by Raney nickel desulfurization to achieve full deoxygenation.

Installation of Bis-Amino Substituents

Regioselective Amination at C2/C5

The bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino] groups are installed via a four-stage process:

Stage 1: Tosylation of Secondary Alcohols

Reaction of tetradeoxy-L-iditol with p-toluenesulfonyl chloride (TsCl) in pyridine selectively converts C2/C5 hydroxyls to tosylates (90% yield).

Stage 2: Nucleophilic Displacement

Treatment with (2S)-3-methyl-2-[[(phenylmethoxy)carbonyl]amino]butan-1-amine under Mitsunobu conditions (DIAD, PPh3) achieves C2/C5 amination with complete retention of stereochemistry.

Stage 3: Oxidative Ketone Formation

TEMPO-mediated oxidation introduces the 1-oxo functionality at C3 of the butyl side chain (Table 2).

| Oxidizing Agent | Temperature | Conversion Efficiency |

|---|---|---|

| TEMPO/NaOCl | 0°C | 92% |

| PCC | 25°C | 78% |

| KMnO4 | 40°C | 65% |

Diastereomeric Purity Enhancement

Chiral HPLC analysis reveals that the (2S) configuration dominates (>98% ee) when using (R)-BINAP-modified palladium catalysts during amination. This matches findings from analogous systems where bulky phosphine ligands enforce stereochemical outcomes.

Analytical Characterization

Spectroscopic Profiling

Advanced techniques confirm structural integrity:

Chromatographic Purity Assessment

UPLC-MS with charged aerosol detection shows ≥99.5% purity after SMB purification, critical for pharmaceutical applications.

Industrial Challenges and Solutions

Byproduct Formation During Hydrogenation

Early methods suffered from D-sorbitol contamination (up to 36%). Implementing two-stage hydrogenation with Ru/C catalysts reduces this to <2%.

Scale-Up of Amination Steps

Bulk handling of (2S)-3-methyl-2-[[(phenylmethoxy)carbonyl]amino]butan-1-amine required developing continuous flow reactors to maintain stereochemical integrity at >100 kg scale.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing L-Iditol derivatives with complex substituents, such as 1,6-diphenyl groups?

- Methodological Answer : Synthesis typically involves stereoselective catalytic processes, such as those described in the BASF patent (EP Bulletin, 2024), which employs recyclable transition-metal catalysts for iterative amidation and deoxygenation steps. Key steps include:

Chiral induction : Use of (2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl groups to enforce stereochemistry during amide bond formation.

Catalyst recycling : Immobilized catalysts (e.g., Pd-based systems) enable recovery and reuse, reducing cost and waste .

- Analytical Validation : Confirm regioselectivity via NMR (e.g., NOESY for spatial proximity of phenyl groups) and HPLC-MS for purity assessment.

Q. How is L-Iditol metabolized in microbial systems, and what enzymes are involved?

- Methodological Answer : L-Iditol is metabolized via dehydrogenases such as L-Iditol 2-Dehydrogenase (EC 1.1.1.14), which oxidizes L-Iditol to L-sorbose. In Anaerostipes spp., this enzyme’s absence correlates with the inability to metabolize xylitol, highlighting substrate specificity .

- Experimental Design :

- Genomic screening : Identify sorD (sorbitol dehydrogenase) homologs in microbial genomes.

- Enzyme assays : Monitor NAD+ reduction spectrophotometrically at 340 nm with purified L-Iditol 2-Dehydrogenase .

Q. What analytical techniques are recommended for distinguishing enantiomers of iditol derivatives?

- Methodological Answer : Enantiomeric resolution of D/L-iditol requires:

Periodate oxidation : Cleaves vicinal diols, followed by reduction to iditol derivatives.

Stereospecific dehydrogenases : L-Iditol-specific dehydrogenase oxidizes >90% of L-iditol, leaving D-iditol intact. Validate via HPLC with a Polybore-PB column and UV detection (λ = 275 nm) .

Advanced Research Questions

Q. How do steric and electronic effects of 1,6-diphenyl substituents influence substrate binding in L-Iditol 2-Dehydrogenase?

- Methodological Answer : Use Sequence Harmony analysis to compare substrate-binding pockets. For example:

- Residue profiling : Methionine (M19) in L-iditol-specific enzymes vs. leucine (L19) in xylitol-specific enzymes alters substrate orientation due to side-chain volume differences (166.7 ų vs. 162.9 ų) .

- Mutagenesis : Replace M19 with leucine in L-Iditol 2-Dehydrogenase and measure kinetic parameters (Km, Vmax) to assess substrate affinity shifts.

Q. How can researchers resolve contradictions in enzymatic activity data across microbial strains?

- Methodological Answer : Address discrepancies (e.g., Anaerostipes caccae vs. A. hadrus L-Iditol metabolism) via:

Comparative genomics : Identify missing sorD homologs or regulatory elements in non-metabolizing strains.

Proteomic validation : Use Western blotting or activity-based protein profiling (ABPP) to confirm enzyme expression .

Q. What strategies ensure enantiomeric purity during multi-step synthesis of L-Iditol derivatives?

- Methodological Answer :

- Chiral auxiliaries : Incorporate (phenylmethoxy)carbonyl groups to stabilize intermediates.

- Kinetic resolution : Use lipases or esterases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers.

- In-line monitoring : Employ circular dichroism (CD) spectroscopy for real-time enantiomer tracking .

Q. How do bulky substituents (e.g., diphenyl groups) impact solubility and reactivity in aqueous vs. organic phases?

- Methodological Answer :

- Solubility profiling : Measure partition coefficients (logP) using shake-flask assays (octanol/water).

- Computational modeling : Density Functional Theory (DFT) predicts steric clashes and solvation energies.

- Crystallography : Solve X-ray structures to visualize substituent conformations in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.